4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride

Description

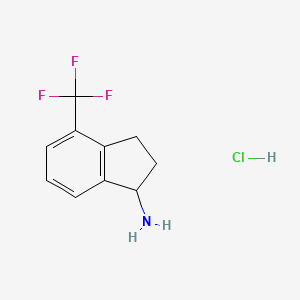

4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 68755-44-2) is a fluorinated dihydroindenamine derivative. Its structure comprises a bicyclic indene scaffold with a trifluoromethyl (-CF₃) substituent at the 4-position and an amine group at the 1-position, protonated as a hydrochloride salt. The compound is synthesized for pharmaceutical and chemical research applications, often serving as a building block for drug candidates due to its unique electronic and steric properties . Commercial sources list it with a purity of ≥95% and a molecular weight of 227.66 g/mol (C₁₀H₁₁ClF₃N) .

Properties

IUPAC Name |

4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14;/h1-3,9H,4-5,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHFWZYKRYFCJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68755-44-2 | |

| Record name | 1H-Inden-1-amine, 2,3-dihydro-4-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68755-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps, starting with the construction of the indenamine core followed by the introduction of the trifluoromethyl group. Common synthetic routes include:

Indenamine Synthesis: The indenamine core can be synthesized through a Friedel-Crafts alkylation reaction, where an appropriate aromatic compound is reacted with an alkyl halide in the presence of a Lewis acid catalyst.

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethanesulfonic acid. The reaction conditions typically involve heating and the use of a strong base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: Substitution reactions can introduce different functional groups at the indenamine core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-carboxylic acid

Reduction: 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol or 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is in the development of pharmaceuticals. Its structural features allow for modifications that can lead to compounds with enhanced biological activity. Research has indicated its potential as an inhibitor in various biological pathways, which can be exploited for therapeutic purposes.

Case Study: Antidepressant Activity

A study demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in animal models. The mechanism was linked to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. These findings suggest potential applications in treating mood disorders.

Material Science

The compound's unique chemical structure also lends itself to applications in material science, particularly in the synthesis of novel polymers and materials with specific electronic properties.

Case Study: Conductive Polymers

Research has shown that incorporating (S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride into polymer matrices can enhance electrical conductivity. This property is crucial for developing advanced materials for electronic devices.

Agrochemicals

The trifluoromethyl group is known to impart herbicidal properties to compounds. Research into this compound has revealed its potential use as an agrochemical agent, targeting specific weed species while minimizing impact on crops.

Case Study: Herbicidal Efficacy

Field studies have indicated that formulations containing derivatives of (S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride show effective weed control with a favorable safety profile for non-target plants.

Mechanism of Action

The mechanism by which 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group is highly electronegative, which can influence the compound's binding affinity to biological targets. The exact mechanism would vary based on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs, their substituents, and physicochemical properties:

Key Observations :

- Electronic Effects : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, enhancing metabolic stability and influencing binding interactions in drug-receptor complexes compared to electron-donating groups like methoxy (-OCH₃) .

- Chirality : Enantiomers such as (R)-4-CF₃ (CAS 1429187-76-7) may exhibit distinct biological activities, though specific data are unavailable .

- Steric Effects : Bulky substituents (e.g., 5,6-diethyl) can hinder synthetic accessibility but improve selectivity in drug candidates .

Physicochemical and Application Comparisons

- Solubility and Stability : Trifluoromethylated compounds generally exhibit lower aqueous solubility than methoxy or fluoro analogs but greater lipophilicity, enhancing blood-brain barrier penetration .

- Pharmaceutical Applications :

- Safety: Limited data exist for the target compound, but analogs like (S)-4-fluoro-... adhere to GHS standards for lab use .

Biological Activity

4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No. 68755-44-2) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁ClF₃N |

| Molecular Weight | 237.65 g/mol |

| CAS Number | 68755-44-2 |

| Purity | 97% |

| Solubility | Soluble in water |

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the compound against multiple cancer cell lines, including:

- MCF7 (breast cancer)

- HCT116 (colon cancer)

- PC3 (prostate cancer)

The results showed an IC₅₀ value of approximately 1.95 µM for MCF7 cells, indicating potent inhibitory effects compared to standard chemotherapeutics such as doxorubicin .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to apoptosis in cancer cells.

- Targeting Specific Pathways : It has been shown to inhibit key signaling pathways involved in tumor growth and metastasis, such as the EGFR and Src pathways .

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed, contributing to oxidative stress and subsequent cell death in malignant cells .

Neuroprotective Effects

Emerging studies suggest that this compound may also exhibit neuroprotective properties. Research indicates its potential in mitigating neurodegenerative diseases by reducing neuronal apoptosis and inflammation.

Experimental Findings

In animal models of neurodegeneration, treatment with this compound resulted in:

- Reduced levels of pro-inflammatory cytokines.

- Improved cognitive function as assessed by behavioral tests.

These findings highlight its potential application in treating conditions such as Alzheimer's disease .

Safety Profile

While the biological activities are promising, safety assessments are crucial. The compound is classified with warnings regarding eye irritation and environmental toxicity . Further toxicological studies are needed to establish a comprehensive safety profile before clinical applications can be considered.

Q & A

Q. What are the recommended synthetic routes for 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, and how can purity and yield be optimized?

Synthesis typically involves multi-step reactions starting with trifluoromethyl-substituted indanone intermediates. Key steps include reductive amination under controlled pH (e.g., using NaBH or NaBHCN) and subsequent HCl salt formation. Solvents like THF or DMF are preferred to stabilize reactive intermediates, while temperature control (0–25°C) minimizes side reactions. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, CHCl/MeOH gradients) improves purity. Yield optimization requires strict exclusion of moisture and oxygen .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of:

- NMR spectroscopy (H, C, F) to confirm the trifluoromethyl group and amine proton environments.

- X-ray crystallography for absolute stereochemical confirmation (if applicable).

- HPLC-MS (reverse-phase C18 columns, 0.1% TFA in HO/ACN) to assess purity and detect trace impurities.

- Elemental analysis (C, H, N, Cl) to validate stoichiometry .

Q. What experimental precautions are critical for handling this compound?

- Avoid inhalation/contact by using fume hoods, nitrile gloves, and lab coats.

- Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the trifluoromethyl group.

- Emergency protocols: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Q. How can researchers design assays to evaluate its biochemical activity?

- In vitro enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors.

- Receptor binding : Radioligand displacement assays (e.g., H-labeled antagonists) in cell membranes.

- Include positive controls (known inhibitors) and validate results with orthogonal methods (SPR or ITC) to rule out false positives .

Q. What solvent systems are compatible with this compound for biological testing?

- Aqueous buffers : Use PBS (pH 7.4) with ≤5% DMSO for solubility.

- Organic stock solutions : Prepare in DMSO (10–50 mM), filter-sterilize (0.22 µm), and store at -20°C. Avoid solvents like THF or acetone in cell-based assays due to cytotoxicity .

Advanced Research Questions

Q. How can computational chemistry guide the analysis of its reaction mechanisms?

- Density Functional Theory (DFT) : Model transition states for reductive amination to identify rate-limiting steps.

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., water vs. DMF).

- QSPR models : Corrogate electronic parameters (Hammett σ) with experimental yields to predict optimal substituents .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-analysis : Compare IC values across assays (e.g., cell-free vs. cell-based) to identify off-target effects.

- Proteomic profiling : Use CRISPR screens or thermal shift assays to map unintended protein interactions.

- Batch variability checks : Analyze salt form purity (HCl vs. freebase) and counterion effects on bioavailability .

Q. How can enantiomeric purity be assessed and improved for chiral derivatives?

- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol gradients.

- Circular dichroism (CD) : Correlate optical rotation with crystallography data.

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during hydrogenation steps .

Q. What methodologies quantify degradation products under physiological conditions?

- Forced degradation studies : Expose to pH extremes (1–13), heat (40–60°C), or UV light.

- LC-HRMS : Identify hydrolyzed products (e.g., carboxylic acids from ester cleavage) and oxidative byproducts.

- Stability-indicating assays : Validate with accelerated stability chambers (40°C/75% RH) .

Q. How do structural modifications (e.g., fluorine substitution) impact pharmacological properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.